An In-depth Technical Guide to 3,5-Difluoro-2-nitrophenol
An In-depth Technical Guide to 3,5-Difluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of 3,5-Difluoro-2-nitrophenol, a fluorinated aromatic compound with potential applications in various fields of chemical research. While its direct biological activities and specific roles in drug development are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. This document summarizes the known data for this compound, including its Chemical Abstracts Service (CAS) number, molecular properties, and a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
3,5-Difluoro-2-nitrophenol is a yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 151414-46-9 | [1][2] |
| Molecular Formula | C₆H₃F₂NO₃ | [2] |
| Molecular Weight | 175.09 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Purity (typical) | ≥97% | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 63.37 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.5786 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of 3,5-Difluoro-2-nitrophenol
A detailed experimental protocol for the synthesis of 3,5-Difluoro-2-nitrophenol has been reported, involving the nucleophilic aromatic substitution of a fluorine atom in 1,3,5-trifluoro-2-nitrobenzene.[1]
Experimental Protocol
Materials:
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1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol)
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Dimethyl sulfoxide (DMSO, 50 mL)
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10 N Sodium hydroxide solution (12 mL, 120 mmol)
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Water (H₂O)
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Diethyl ether (Et₂O)
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1 N Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Chloroform (CHCl₃)
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Ethyl acetate (EtOAc)
Procedure:
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To a reaction flask, add dimethyl sulfoxide (50 mL) and 10 N sodium hydroxide solution (12 mL).
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Add 1,3,5-trifluoro-2-nitrobenzene (10.0 g) to the solution.
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Stir the reaction mixture at room temperature for 15 hours.
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After the reaction is complete, add water (100 mL) and diethyl ether (200 mL) to the reaction mixture for extraction and stratification.
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Separate the layers and collect the aqueous layer.
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Acidify the aqueous layer with 1 N hydrochloric acid.
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Extract the acidified aqueous layer with diethyl ether (2 x 200 mL).
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Combine the organic phases and dry over anhydrous magnesium sulfate.
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Remove the solvent by distillation under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of chloroform and ethyl acetate (10:1, v/v) as the eluent.
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The final product, 3,5-difluoro-2-nitrophenol, is obtained as a yellow crystalline powder (7.97 g, 81% yield).[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,5-Difluoro-2-nitrophenol.
Spectral Data
The characterization of 3,5-Difluoro-2-nitrophenol is supported by spectroscopic data, primarily ¹H NMR.
¹H NMR (CDCl₃)
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δ 6.53-6.59 (m, 1H)
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δ 6.66-6.70 (m, 1H)
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δ 10.87 (d, J = 1.2 Hz, 1H) [1]
Note: Further spectral characterization using ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy would be beneficial for a complete structural elucidation and confirmation.
Biological Activity and Applications in Drug Development
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of 3,5-Difluoro-2-nitrophenol or its direct applications in drug discovery and development. While nitrophenol compounds, in general, are known to be used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, the specific role of this difluorinated analog remains largely unexplored in a biological context.[3]
The presence of the nitro group and fluorine atoms on the phenol ring suggests that this compound could be a subject of interest for medicinal chemists. The nitro group is a known pharmacophore in some drug classes, though it can also be associated with toxicity.[4] Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
Given the absence of direct biological data, the following logical pathway outlines a potential workflow for the initial biological screening of 3,5-Difluoro-2-nitrophenol.
Hypothetical Biological Screening Workflow
Caption: A potential workflow for the biological evaluation of novel compounds.
Conclusion
3,5-Difluoro-2-nitrophenol is a readily synthesizable fluorinated aromatic compound. This guide has provided the essential chemical and physical data available for this molecule, along with a detailed synthesis protocol and spectral information. While its potential as a building block in medicinal chemistry is evident due to its functional groups, its biological activity and involvement in signaling pathways have not been reported. Further research is warranted to explore the potential of 3,5-Difluoro-2-nitrophenol and its derivatives in the field of drug discovery and development. Researchers are encouraged to perform initial biological screenings to elucidate its potential therapeutic applications.

